molecular formula C9H20O4 B14387053 Acetic acid;2-methoxyhexan-1-ol CAS No. 88536-60-1

Acetic acid;2-methoxyhexan-1-ol

Cat. No.: B14387053
CAS No.: 88536-60-1
M. Wt: 192.25 g/mol
InChI Key: HVVRGFBAONQVJA-UHFFFAOYSA-N
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Description

Acetic acid;2-methoxyhexan-1-ol, also known as 1-Hexanol,2-methoxy-,acetate, is a chemical compound with the molecular formula C9H20O4 and a molecular weight of 192.253 g/mol . This compound is an ester formed from acetic acid and 2-methoxyhexan-1-ol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;2-methoxyhexan-1-ol typically involves the esterification of acetic acid with 2-methoxyhexan-1-ol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating the reactants to facilitate the formation of the ester .

Industrial Production Methods: Industrial production of esters like this compound often employs similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperatures and pressures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetic acid;2-methoxyhexan-1-ol can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into acetic acid and 2-methoxyhexan-1-ol in the presence of a strong acid or base.

    Oxidation: The alcohol group in 2-methoxyhexan-1-ol can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Hydrolysis: Acetic acid and 2-methoxyhexan-1-ol.

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Acetic acid;2-methoxyhexan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-methoxyhexan-1-ol primarily involves its hydrolysis by esterases to release acetic acid and 2-methoxyhexan-1-ol. These products can then participate in various biochemical pathways. Acetic acid can act as a metabolic intermediate, while 2-methoxyhexan-1-ol can be further metabolized or utilized in cellular processes .

Comparison with Similar Compounds

Uniqueness: Acetic acid;2-methoxyhexan-1-ol is unique due to its specific structure, which combines the properties of acetic acid and 2-methoxyhexan-1-ol. This combination allows it to participate in a variety of chemical reactions and makes it useful in different applications compared to other esters .

Properties

CAS No.

88536-60-1

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

acetic acid;2-methoxyhexan-1-ol

InChI

InChI=1S/C7H16O2.C2H4O2/c1-3-4-5-7(6-8)9-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4)

InChI Key

HVVRGFBAONQVJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CO)OC.CC(=O)O

Origin of Product

United States

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